Tris(4-chlorophenyl)(hexadecyl)silane
Description
Tris(4-chlorophenyl)(hexadecyl)silane (CAS: 18822-35-0) is an organosilicon compound with the molecular formula C₅₄H₁₀₃ClSi and an average molecular mass of 815.954 g/mol . Its structure comprises a central silicon atom bonded to three 4-chlorophenyl groups and a hexadecyl (C₁₆H₃₃) chain. The compound’s monoisotopic mass is 814.751758 g/mol, and it is identified in databases by synonyms such as 4-chlorophenyl-trihexadecylsilane and trihexadecyl(4-chlorophenyl)silane . The hexadecyl chain confers significant hydrophobicity, making it suitable for applications requiring non-polar solvents or surface modifications .
Properties
Molecular Formula |
C34H45Cl3Si |
|---|---|
Molecular Weight |
588.2 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-hexadecylsilane |
InChI |
InChI=1S/C34H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28-38(32-22-16-29(35)17-23-32,33-24-18-30(36)19-25-33)34-26-20-31(37)21-27-34/h16-27H,2-15,28H2,1H3 |
InChI Key |
SICLCWOSNZLPCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-chlorophenyl)(hexadecyl)silane typically involves the reaction of hexadecylsilane with 4-chlorophenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(4-chlorophenyl)(hexadecyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds .
Scientific Research Applications
Chemistry: Tris(4-chlorophenyl)(hexadecyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, the compound is used to study the interactions between organosilicon compounds and biological molecules. It is also explored for its potential use in drug delivery systems .
Medicine: The compound’s unique chemical properties make it a candidate for the development of new pharmaceuticals. It is investigated for its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the properties of materials makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of Tris(4-chlorophenyl)(hexadecyl)silane involves its interaction with molecular targets through its organosilicon framework. The compound can form covalent bonds with other molecules, leading to changes in their chemical and physical properties. The pathways involved include hydrolysis, condensation, and polymerization reactions .
Comparison with Similar Compounds
Tris(4-chlorophenyl)methane (TCPM) and Tris(4-chlorophenyl)methanol (TCPMOH)
Molecular Structure :
- TCPM : Central carbon atom bonded to three 4-chlorophenyl groups and one hydrogen.
- TCPMOH : Hydroxyl group replaces the hydrogen in TCPM.
Key Differences :
- Functional Groups : Unlike the silicon-centered structure of this compound, TCPM and TCPMOH are carbon-based.
- Environmental Impact: TCPM and TCPMOH are anthropogenic contaminants linked to DDT production, with demonstrated toxicity in zebrafish embryos (e.g., disrupted pancreatic organogenesis) . No such data exists for this compound.
- Applications : TCPM/TCPMOH are environmental pollutants, whereas this compound is likely used in materials science due to its stability .
Hexamethyldisiloxane
Molecular Structure : (CH₃)₃Si-O-Si(CH₃)₃.
Key Differences :
- Backbone : Contains a siloxane (Si-O-Si) linkage, unlike the Si-C bonds in this compound.
- Physicochemical Properties: Lower molecular weight (236.53 g/mol) and higher volatility. Used as a solvent or lubricant, contrasting with the non-volatile, hydrophobic nature of this compound .
Tris(4-dibromophenyl)(methyl)silane
Molecular Structure : Central silicon bonded to three 4-dibromophenyl groups and a methyl group.
Key Differences :
- Substituents : Bromine atoms replace chlorine, increasing molecular polarizability and reactivity.
- Synthesis : Synthesized via lithiation and reaction with trichloro(methyl)silane, yielding a colorless powder in 90% yield .
- NMR Data: ¹H NMR: Methyl protons at δ 0.79 ppm (vs. hexadecyl chain protons in this compound, expected at δ 0.8–1.5 ppm). ²⁹Si NMR: Not reported, but expected to differ due to bromine’s electron-withdrawing effects .
Tris(4-(pyridine-4-vinyl)phenyl)(methyl)silane
Molecular Structure : Silicon center bonded to three 4-(pyridinylvinyl)phenyl groups and a methyl group.
Key Differences :
- Functionality : Pyridine-vinyl groups enable coordination chemistry (e.g., in MOFs/COFs), unlike the inert 4-chlorophenyl groups in this compound .
- NMR Data :
Data Table: Comparative Analysis
Research Findings and Implications
- Stability vs. Reactivity : this compound’s hexadecyl chain enhances steric protection, reducing reactivity compared to smaller analogs like tris(4-dibromophenyl)(methyl)silane .
- Synthetic Utility: The Heck coupling method used for pyridinylvinyl derivatives contrasts with the lithiation route for brominated analogs, highlighting versatility in organosilicon synthesis.
Biological Activity
Tris(4-chlorophenyl)(hexadecyl)silane is a silane compound characterized by its unique structure, which includes three 4-chlorophenyl groups and a hexadecyl chain. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications and material science. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of three aromatic rings, which contribute to its biological properties, particularly its interaction with biological membranes and microbial cells.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on its antimicrobial properties. The chlorinated phenyl groups are known to enhance the compound's ability to disrupt microbial cell membranes, leading to cell death.
Antimicrobial Activity
- Mechanism of Action : The compound's antimicrobial activity is attributed to its ability to integrate into microbial membranes, causing structural disruption. The hydrophobic hexadecyl chain facilitates membrane insertion, while the chlorinated phenyl groups interact with lipid bilayers .
-
Efficacy Against Microorganisms : Studies have demonstrated that this compound is effective against a variety of pathogens, including:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Fungi : Exhibits antifungal properties against common fungal strains.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Organism Tested | Concentration | Result |
|---|---|---|---|
| Study 1 | Escherichia coli | 100 µg/mL | 99% inhibition of growth |
| Study 2 | Staphylococcus aureus | 50 µg/mL | Complete cell lysis observed |
| Study 3 | Candida albicans | 200 µg/mL | Significant reduction in viability |
These findings indicate that the compound has potent antimicrobial properties, making it a candidate for further development in medical and industrial applications.
Case Study 1: Antimicrobial Coatings
A study investigated the use of this compound as an active ingredient in antimicrobial coatings for medical devices. The results showed that surfaces treated with the compound exhibited significantly lower bacterial colonization compared to untreated controls, demonstrating its potential for preventing infections in clinical settings .
Case Study 2: Environmental Impact
Research has also explored the environmental implications of using silanes like this compound in bioremediation processes. Its hydrophobic nature allows it to adsorb onto pollutants, aiding in their removal from contaminated sites. This dual functionality enhances its appeal for sustainable environmental practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
